molecular formula C15H22N2O4 B14857145 Tert-butyl 3-(5-acetyl-4-hydroxypyridin-2-YL)propylcarbamate

Tert-butyl 3-(5-acetyl-4-hydroxypyridin-2-YL)propylcarbamate

Cat. No.: B14857145
M. Wt: 294.35 g/mol
InChI Key: DFTKDBBBEPQRTJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-acetyl-4-hydroxypyridin-2-YL)propylcarbamate is an organic compound with the molecular formula C15H22N2O4 This compound is characterized by the presence of a tert-butyl group, a hydroxypyridine ring, and a propylcarbamate moiety

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl N-[3-(5-acetyl-4-oxo-1H-pyridin-2-yl)propyl]carbamate

InChI

InChI=1S/C15H22N2O4/c1-10(18)12-9-17-11(8-13(12)19)6-5-7-16-14(20)21-15(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,20)(H,17,19)

InChI Key

DFTKDBBBEPQRTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=CC1=O)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Tert-butyl 3-(5-acetyl-4-hydroxypyridin-2-YL)propylcarbamate typically involves multi-step reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Tert-butyl 3-(5-acetyl-4-hydroxypyridin-2-YL)propylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-(5-acetyl-4-hydroxypyridin-2-YL)propylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(5-acetyl-4-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxypyridine ring can interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The acetyl group may also play a role in its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Tert-butyl 3-(5-acetyl-4-hydroxypyridin-2-YL)propylcarbamate can be compared with similar compounds such as:

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